![molecular formula C22H17FN4S B2778490 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine CAS No. 478258-90-1](/img/structure/B2778490.png)
2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are known to be biologically active and are found in many natural products . They are considered a potential source of biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrole-containing compounds are often synthesized using various tactical approaches .Aplicaciones Científicas De Investigación
Antibacterial Activity
This compound has shown promise as an antibacterial agent. A study by Mahnashi et al. synthesized a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides and evaluated their antibacterial properties. Many of these molecules exhibited appreciable action against dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes. Additionally, some compounds demonstrated strong antibacterial properties .
Antitubercular Activity
Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole derivatives and evaluated their anti-tubercular potential against Mycobacterium tuberculosis . Notably, certain compounds from this class displayed potent anti-tubercular activity .
Molecular Docking Properties
The same study by Mahnashi et al. also investigated the potential mode of action of the synthesized compounds using molecular docking. The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites. These findings suggest that these molecules hold promise as future therapeutic agents in biological and medical sciences .
Biochemical Studies
Researchers can investigate the compound’s impact on cellular processes, enzymatic pathways, and metabolic networks. Its interaction with key enzymes suggests potential applications in understanding cellular biochemistry.
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be identified. Pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have been found to have a high impact in medicinal chemistry . They have been associated with anticancer potential and enzymatic inhibitory activity .
Mode of Action
It is known that the pyrazolo[1,5-a]pyrimidine core can interact with various targets, leading to changes in cellular processes . The presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been shown to have significant effects on various cellular processes, including cell growth and glucose uptake .
Pharmacokinetics
The presence of edgs at position 7 on the fused ring can potentially improve the compound’s bioavailability .
Result of Action
The compound has been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . These effects suggest that the compound may have potential therapeutic applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of EDGs at position 7 on the fused ring can improve the compound’s photophysical properties, making it more effective in certain environments .
Propiedades
IUPAC Name |
2-[2-(2,5-dimethylpyrrol-1-yl)thiophen-3-yl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4S/c1-14-3-4-15(2)26(14)22-18(10-12-28-22)19-13-21-24-11-9-20(27(21)25-19)16-5-7-17(23)8-6-16/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSZXZXXUVTSEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CS2)C3=NN4C(=CC=NC4=C3)C5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[6-methylsulfonyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2778408.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2778409.png)
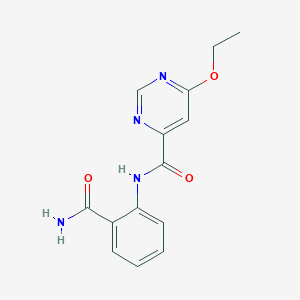
![2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2778413.png)
![[4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]methanol](/img/structure/B2778414.png)
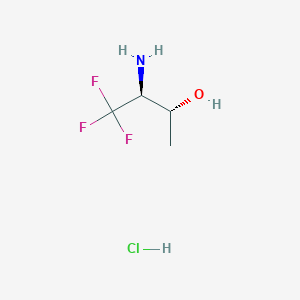
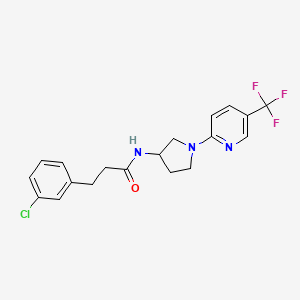
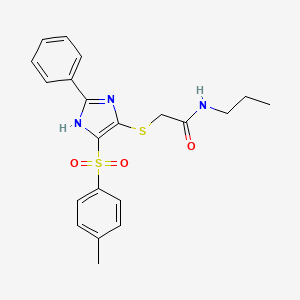
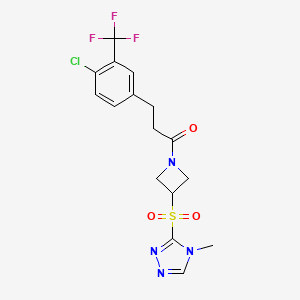
![[4-(4,6-Dimethoxypyrimidin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2778421.png)
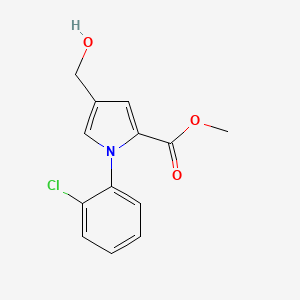
![5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2778424.png)
![2-[(4-Imino-6,7-dimethoxy-3-phenethyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B2778425.png)
![[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride](/img/no-structure.png)